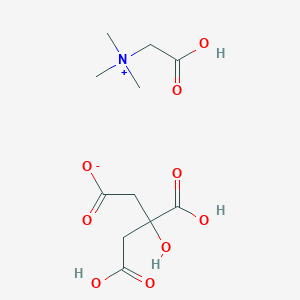

3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium

Beschreibung

Eigenschaften

IUPAC Name |

3-carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXUOESQDCXGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17671-50-0 | |

| Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthesis of the 3-Carboxy-3,5-dihydroxy-5-oxopentanoate Anion

Method 1: Carboxymethylation of Citrate Derivatives

Method 2: Oxidation of 3,5-Dihydroxycarboxylic Acids

Table 1: Comparison of Anion Synthesis Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Carboxymethylation | NaOH, chloroacetate | 0–20 | 72–120 | 78–91 |

| Oxidation | PCC, dichloromethane | 20–25 | 4–6 | 65–75 |

Synthesis of the Carboxymethyl(trimethyl)azanium Cation

Method 1: Alkylation of Trimethylamine

Method 2: Epoxy Chloropropane Route

-

Reagents : Epoxy chloropropane, trimethylamine, mixed solvents (toluene:trichloromethane).

-

Procedure :

Industrial-Scale Production

Batch Process Optimization

Continuous Flow Synthesis

-

Advantages : Higher throughput (≥90% yield), reduced waste.

-

Equipment : Tubular reactors with inline pH monitoring and automated feed systems.

Table 2: Industrial Production Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature (°C) | 20–35 | 25–40 |

| Throughput (kg/h) | 5–10 | 20–50 |

| Purity (%) | 95–99 | 97–99.5 |

Purification and Analytical Validation

Purification Techniques

Analytical Methods

-

HPLC : Quantify purity using C18 columns (λ = 210–260 nm).

-

FTIR : Confirm functional groups (COO⁻: 1600–1700 cm⁻¹; NH₃⁺: 1500–1550 cm⁻¹).

-

TGA : Assess thermal stability (<2% mass loss at 150°C).

Challenges and Mitigation Strategies

Common Issues

Analyse Chemischer Reaktionen

Types of Reactions

3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium undergoes several types of chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

Reduction: Reduction to simpler forms using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Metabolic Pathways

This compound plays a role in various metabolic pathways. It is involved in the synthesis of amino acids and can act as an intermediate in several biochemical reactions. Its structure suggests it may participate in the regulation of metabolic processes, particularly in the context of energy metabolism and biosynthesis of complex molecules.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes, which can be beneficial in drug design. For instance, studies have shown that modifications to the carboxymethyl group can enhance inhibitory activity against certain enzymes implicated in metabolic disorders .

Pharmaceutical Applications

Drug Development

The compound's ability to modulate biological activity makes it a candidate for drug development. It has been explored for its potential use in treating conditions such as diabetes and obesity by influencing metabolic pathways . The presence of multiple functional groups allows for further chemical modifications to improve efficacy and reduce side effects.

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly valuable in developing therapeutics for diseases associated with oxidative damage, such as neurodegenerative disorders .

Materials Science

Polymer Synthesis

In materials science, 3-Carboxy-3,5-dihydroxy-5-oxopentanoate; carboxymethyl(trimethyl)azanium has been utilized in synthesizing biodegradable polymers. These polymers have applications in drug delivery systems and environmentally friendly materials due to their biocompatibility and biodegradability .

Coating Applications

The compound's unique chemical structure allows it to be used as a coating agent that enhances surface properties such as hydrophilicity and adhesion. This application is particularly relevant in biomedical devices where surface modification is crucial for improving biocompatibility .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium involves its interaction with specific molecular targets such as enzymes and receptors. It modulates biochemical pathways by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Pathway Modulation: Altering metabolic flux through key pathways.

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Similar Compounds

Citrate Derivatives vs. Carboxymethylated Ammonium Salts

- Citrate salts prioritize ionic interactions and solubility, making them ideal for pH regulation.

- Quaternary ammonium compounds leverage cationic charges for microbial membrane disruption, as seen in quaternized carboxymethyl chitosan .

Biologische Aktivität

3-Carboxy-3,5-dihydroxy-5-oxopentanoate; carboxymethyl(trimethyl)azanium, also known by its CAS number 9079-26-9, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anticancer activities, through various studies and findings.

Chemical Structure and Properties

The chemical structure of 3-Carboxy-3,5-dihydroxy-5-oxopentanoate; carboxymethyl(trimethyl)azanium includes multiple functional groups that contribute to its reactivity and biological activity. The molecular weight is approximately 437.4 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Fluorobenzimidazole | S. aureus | 4 µg/mL |

| Hydrazone (thien-2-yl) | C. auris | 16 µg/mL |

| Clindamycin | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of related compounds has also been explored. For instance, derivatives with specific substitutions showed promising results in inhibiting the growth of A549 lung cancer cells. Compounds with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited the highest anticancer activity in vitro .

Table 2: Anticancer Activity in Cell Lines

| Compound Name | Cell Line | Inhibition Percentage |

|---|---|---|

| Compound A | A549 | 25.81% |

| Compound B | A549 | 12.97% |

Case Studies

- Antimicrobial Resistance : A study focusing on the antimicrobial resistance crisis emphasized the need for new scaffolds. Compounds derived from the carboxylate family were screened against resistant strains, revealing their potential as effective agents against pathogens like C. difficile and Klebsiella pneumoniae .

- Cancer Cell Viability : Research on the viability of lung cancer cells indicated that certain derivatives could significantly inhibit cell growth, suggesting their utility in cancer therapy .

Q & A

Q. What are the recommended synthetic pathways for 3-carboxy-3,5-dihydroxy-5-oxopentanoate, and how can intermediates be optimized for yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of dihydroxyacetone phosphate with oxaloacetate under mild alkaline conditions (pH 7.5–8.5). Key intermediates, such as the keto-acid derivative, require stabilization via in situ derivatization (e.g., tert-butyldimethylsilyl protection) to prevent cyclization . Yield optimization involves adjusting reaction stoichiometry (1:1.2 molar ratio of precursors) and monitoring via HPLC-UV (λ = 210 nm) .

Q. Which analytical techniques are most reliable for characterizing carboxymethyl(trimethyl)azanium’s structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular mass (theoretical [M+H]+: 192.12). Nuclear magnetic resonance (NMR) is critical: H NMR (DO, 400 MHz) should resolve the trimethylazanium group (δ = 3.15 ppm, singlet) and carboxymethyl protons (δ = 3.85 ppm, multiplet). For crystallinity assessment, X-ray diffraction (XRD) of single crystals grown in ethanol-water (3:1 v/v) provides definitive bond-length validation .

Q. How does pH influence the stability of carboxymethyl(trimethyl)azanium in aqueous solutions?

- Methodological Answer : Stability is pH-dependent due to the compound’s zwitterionic nature. Below pH 4, protonation of the carboxylate group induces precipitation, while above pH 9, hydrolysis of the azanium moiety occurs. Use buffered solutions (pH 6–7.5) with 0.1 M phosphate buffer for long-term storage. Monitor degradation via ion-pair chromatography (C18 column, 0.1% TFA mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-carboxy-3,5-dihydroxy-5-oxopentanoate in enzymatic decarboxylation assays?

- Methodological Answer : The compound acts as a substrate analog for malate dehydrogenase. Its α-ketoacid group undergoes decarboxylation via a Schiff-base intermediate with lysine residues (e.g., Lys230 in E. coli enzyme). Kinetic isotope effect (KIE) studies using C-labeled substrates reveal rate-limiting steps (C–C bond cleavage). Stopped-flow spectrophotometry (λ = 340 nm, NADH depletion) quantifies turnover rates .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Discrepancies arise from solvent purity and hydration state. For dimethyl sulfoxide (DMSO), pre-drying with molecular sieves (4Å) increases solubility (up to 25 mg/mL at 25°C). Use Karl Fischer titration to confirm solvent water content (<0.01%). Differential scanning calorimetry (DSC) identifies hydrate formation, which reduces solubility in acetonitrile by 40% .

Q. What computational models predict the interaction of carboxymethyl(trimethyl)azanium with lipid bilayers?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) show the compound’s amphiphilic structure aligns parallel to phospholipid headgroups. The carboxymethyl group forms hydrogen bonds with phosphatidylcholine (P–O⋯H–C distance: 2.8 Å), while the azanium moiety interacts electrostatically with phosphate anions. Free-energy perturbation (FEP) calculations estimate a partition coefficient (log P) of −1.2 ± 0.3 .

Q. Which isotopic labeling strategies are optimal for tracing metabolic flux in studies involving this compound?

- Methodological Answer : Uniform C-labeling of the pentanoate backbone enables GC-MS tracking of TCA cycle intermediates. For dynamic flux analysis, pulse-chase experiments with N-labeled azanium groups (e.g., N-(CH)) quantify ammonium release in mitochondrial extracts. Data normalization requires internal standards (e.g., d4-succinate) .

Q. How do crystallographic data resolve stereochemical ambiguities in the compound’s derivatives?

- Methodological Answer : Chiral derivatization with (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) followed by X-ray crystallography assigns absolute configuration. For example, the 5-hydroxy group’s R-configuration is confirmed by anomalous dispersion (Cu Kα radiation) with a Flack parameter of 0.02(3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.